molecular formula C8H13NO3 B064497 3-(3-Methylbutanoyl)oxazolidin-2-one CAS No. 165460-41-3

3-(3-Methylbutanoyl)oxazolidin-2-one

Cat. No.: B064497
CAS No.: 165460-41-3
M. Wt: 171.19 g/mol
InChI Key: FYZABKGWIADQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isovaleryloxazolidine-2-one is a compound belonging to the oxazolidinone class, which is characterized by a 1,3-oxazolidin-2-one ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isovaleryloxazolidine-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields 4-hydroxymethyl-1,3-oxazolidin-2-ones . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: Industrial production of oxazolidinones, including 3-Isovaleryloxazolidine-2-one, often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of chiral building blocks and enantioselective catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions: 3-Isovaleryloxazolidine-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-Isovaleryloxazolidine-2-one and its derivatives involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This unique mechanism differentiates it from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .

Properties

CAS No.

165460-41-3

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-(3-methylbutanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3

InChI Key

FYZABKGWIADQFT-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCOC1=O

Canonical SMILES

CC(C)CC(=O)N1CCOC1=O

Synonyms

2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)-

Origin of Product

United States

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